molecular formula C12H11BrN4O2 B6136227 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6136227
M. Wt: 323.15 g/mol
InChI Key: VTUMNUDJMCBUOT-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde. The (E)-configuration of its imine bond is confirmed by single-crystal X-ray diffraction, a common method for structural elucidation in related compounds .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-5-9(13)2-3-11(8)18/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUMNUDJMCBUOT-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazole-5-carbohydrazide

The intermediate 3-methyl-1H-pyrazole-5-carbohydrazide is synthesized via acyl hydrazide formation. The procedure involves:

  • Conversion of 3-methyl-1H-pyrazole-5-carboxylic acid to its acyl chloride :
    The carboxylic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl2\text{SOCl}_2 is removed under reduced pressure to yield the acyl chloride.

  • Reaction with hydrazine hydrate :
    The acyl chloride is treated with 80% hydrazine hydrate in ethanol at 0–5°C for 2 hours. The product precipitates as a white solid, which is filtered and recrystallized from ethanol.

Typical Reaction Conditions :

ParameterValue
SolventEthanol
Temperature0–5°C (step 2)
Reaction Time2 hours (step 2)
Yield75–85%

Condensation with 5-Bromo-2-hydroxybenzaldehyde

The carbohydrazide intermediate undergoes Schiff base formation with 5-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst:

  • Reaction Setup :
    A mixture of 3-methyl-1H-pyrazole-5-carbohydrazide (1 eq) and 5-bromo-2-hydroxybenzaldehyde (1.2 eq) is refluxed in ethanol with catalytic acetic acid (0.1 eq) for 8–12 hours.

  • Workup :
    The reaction mixture is cooled to room temperature, and the precipitated product is filtered. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Optimized Parameters :

ParameterValue
SolventEthanol
CatalystAcetic acid (0.1 eq)
TemperatureReflux (78°C)
Reaction Time10 hours
Yield65–75%

Mechanistic Insights and Reaction Optimization

Role of Acid Catalysis

The condensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation. Alternative catalysts like pp-toluenesulfonic acid (PTSA) have been reported for analogous reactions but may increase side products.

Solvent Effects

Ethanol is preferred due to its ability to dissolve both reactants and facilitate reflux. Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate product isolation. A comparative study of solvents is summarized below:

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.31072
Methanol32.7868
DMF36.7660
Acetonitrile37.51255

Ethanol balances reactivity and practicality, minimizing byproducts like hydrolyzed aldehyde.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(N-H)\nu(\text{N-H}): 3250–3300 cm1^{-1} (hydrazide NH stretch).

    • ν(C=O)\nu(\text{C=O}): 1660–1680 cm1^{-1} (amide I band).

    • ν(C=N)\nu(\text{C=N}): 1600–1620 cm1^{-1} (imine stretch).

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) :

    • δ 12.35 (s, 1H, OH),

    • δ 11.72 (s, 1H, NH),

    • δ 8.45 (s, 1H, CH=N),

    • δ 7.85–6.90 (m, 3H, aromatic),

    • δ 2.45 (s, 3H, CH3_3).

  • 13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6d_6) :

    • δ 163.2 (C=O),

    • δ 158.1 (C=N),

    • δ 150.1–115.3 (aromatic carbons),

    • δ 22.1 (CH3_3).

Purity Analysis

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tR=4.2t_R = 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone Isomerization : The E-configuration is favored, but traces of Z-isomer may form. Using excess aldehyde (1.2 eq) and prolonged reflux suppresses isomerization.

  • Oxidation of Aldehyde : Storing 5-bromo-2-hydroxybenzaldehyde under inert atmosphere prevents oxidation to the carboxylic acid.

Scalability Issues

  • Solvent Volume : Scaling up requires maintaining a 1:10 substrate-to-solvent ratio to ensure homogeneity.

  • Purification : Column chromatography becomes impractical at >100 g scale; recrystallization in ethanol/water (9:1) is preferred.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with related hydrazones:

CompoundKey DifferencesYield (%)
N'-(5-Bromo-2-hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazideThiophene substituent requires thiourea coupling60
N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazideLong alkoxy chain necessitates phase-transfer catalysis55

The methyl group in the target compound simplifies steric hindrance, enhancing reactivity compared to bulkier analogs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds similar to N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide exhibit antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their antibacterial activity against various strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria .

CompoundActivity AgainstInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundBacillus subtilis18

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can modulate inflammatory responses. One study highlighted the potential of this compound class in reducing inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, researchers synthesized this compound and evaluated its antimicrobial efficacy. The compound was tested against several bacterial strains, showing promising results in both disk diffusion and broth microdilution assays.

Case Study 2: Anti-inflammatory Activity Assessment

A different research group focused on the anti-inflammatory properties of this compound. Using an animal model, they administered varying doses and observed a significant reduction in paw edema compared to control groups. The study concluded that the compound could be a potential candidate for developing anti-inflammatory drugs .

Material Science Applications

This compound has also been explored for its potential applications in materials science, particularly in the development of organic semiconductors and photonic devices. Its unique structural features allow it to participate in charge transfer processes, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between the target compound and analogs:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Functional Groups Computational Data (DFT) Biological Activity
Target Compound : N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide R1 = -OH, Br; R2 = -CH3; R3 = H 334.19 g/mol* -OH, Br, pyrazole, imine Not reported; inferred π-conjugation and H-bonding Not reported; inferred antimicrobial
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide R1 = -OH, Br; R2 = -O-(4-Cl-benzyl); R3 = H 525.79 g/mol -O-(4-Cl-benzyl), Br, pyrazole Not reported Not reported
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R1 = 2,4-Cl2; R2 = -C6H5; R3 = H 375.23 g/mol -Cl2, phenyl, imine B3LYP/6-311 G**: HOMO-LUMO gap = 4.1 eV Antioxidant, anti-inflammatory
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) R1 = -OCH3; R2 = -CH3; R3 = H 274.28 g/mol -OCH3, pyrazole Hirshfeld analysis: H-bond dominance Molecular docking with enzymes
3-(5-Bromo-2-thienyl)-N′-[(E)-(2,4-dichlorophenyl)methylene]-1H-pyrazole-5-carbohydrazide R1 = 2,4-Cl2; R2 = thienyl-Br; R3 = H 463.67 g/mol -Cl2, thienyl-Br Not reported Not reported

*Calculated from molecular formula C12H11BrN4O2.

Key Observations:

Substituent Effects: The target compound’s -OH group enhances polarity and H-bonding capacity compared to E-MBPC’s -OCH3 . Bromine in the target and ’s compound increases molecular weight and lipophilicity versus chlorine in E-DPPC .

Computational Insights :

  • E-DPPC’s HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, comparable to other pyrazole derivatives . The target compound likely exhibits similar π-π* transitions due to conjugated imine and aromatic systems.

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O2C_{15}H_{13}BrN_2O_2 with a molecular weight of 333.18 g/mol. The compound features a brominated hydroxyphenyl group and a pyrazole moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity and affinity for specific enzymes or receptors, potentially leading to modulation of their activities. This interaction can influence cellular pathways involved in inflammation, cancer proliferation, and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 49.85 μM against A549 lung cancer cells, indicating its potential as an anticancer agent .
  • Mechanisms : The mechanism behind its anticancer activity includes inducing apoptosis and inhibiting cell proliferation. Research indicates that compounds with similar structures can trigger cell cycle arrest and promote apoptotic pathways in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

StudyCell LineIC50 (μM)Observations
Bouabdallah et al.MCF7 (breast cancer)3.79Significant cytotoxicity observed
Wei et al.A549 (lung cancer)26Notable growth inhibition
Xia et al.HepG2 (liver cancer)49.85Induced apoptosis in treated cells

These findings underscore the compound's potential as a lead structure for further drug development targeting various cancers.

Q & A

Q. Key Considerations :

  • Reaction temperature (60–80°C) and solvent polarity significantly impact yield and isomer purity .
  • Monitor intermediates using TLC and confirm final product structure via 1H^1H-NMR and FT-IR to verify hydrazone bond formation (~1600–1650 cm1^{-1}) and absence of aldehyde peaks .

Basic: What functional groups dictate the compound’s reactivity and biological activity?

The compound’s structure includes:

  • Hydrazone linkage (-NH-N=C-): Enables Schiff base reactivity and coordination with metal ions.
  • 5-Bromo-2-hydroxyphenyl group : Enhances electrophilic substitution potential and hydrogen bonding via the hydroxyl group.
  • Pyrazole core : Contributes to π-π stacking interactions and modulates solubility.

Q. Impact on Activity :

  • The bromine atom increases lipophilicity, aiding membrane permeability in biological assays .
  • The hydroxyl group participates in hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .

Advanced: How can reaction conditions be optimized to resolve low yields in hydrazone formation?

Q. Methodological Approach :

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, or ethanol for greener synthesis.
  • Catalyst Addition : Introduce acetic acid (1–2% v/v) to accelerate imine formation while minimizing side reactions.
  • Temperature Gradients : Perform stepwise heating (e.g., 50°C for 2 hours, then 70°C for 4 hours) to balance reaction rate and byproduct formation.

Q. Validation :

  • Track reaction progress via 1H^1H-NMR to quantify unreacted aldehyde and adjust stoichiometry .

Advanced: How can computational methods (DFT, molecular docking) predict biological interactions?

Q. Workflow :

DFT Calculations : Use B3LYP/6-311G** to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

Molecular Docking : Dock the compound into target protein structures (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen bond interactions with catalytic residues.

Solvent Effects : Apply the IEFPCM model to simulate aqueous environments and validate docking results against in vitro assays .

Q. Case Study :

  • Pyrazole derivatives with similar substituents showed strong binding to tubulin (ΔG = -9.2 kcal/mol), correlating with anticancer activity .

Advanced: How to address contradictions in reported biological activity data?

Q. Root Causes :

  • Substituent Variability : Minor structural changes (e.g., methoxy vs. bromo groups) alter binding modes. For example, 5-bromo substitution may enhance cytotoxicity compared to chloro analogs .
  • Assay Conditions : Varying pH or serum content in cell culture media can affect compound stability.

Q. Resolution Strategy :

  • Comparative SAR Analysis : Test analogs with systematic substituent modifications (Table 1).
  • Standardized Protocols : Use consistent cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin) to normalize data .

Table 1 : Bioactivity Comparison of Pyrazole Derivatives

SubstituentIC50_{50} (μM)Target ProteinReference
5-Bromo-2-hydroxyphenyl12.3 ± 1.2EGFR
4-Chlorophenyl28.7 ± 2.1Tubulin
3-Methoxy-4-hydroxyphenyl45.9 ± 3.4COX-2

Advanced: How do solvent polarity and pH influence tautomerism in the pyrazole-hydrazone system?

Q. Mechanistic Insights :

  • In non-polar solvents (e.g., chloroform), the hydrazone exists predominantly in the E-isomer form.
  • In polar solvents (e.g., DMSO), keto-enol tautomerism is observed, with the enol form stabilized by intramolecular hydrogen bonding .
  • pH Effects : Under acidic conditions (pH < 4), protonation of the hydrazone nitrogen promotes aggregation, reducing solubility.

Q. Experimental Validation :

  • Use 13C^{13}C-NMR in DMSO-d6_6 to detect enol tautomers (δ ~90–100 ppm for enolic carbons) .

Advanced: What crystallographic techniques elucidate intermolecular interactions?

Q. Protocol :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water 1:1). Analyze H-bonding (e.g., O-H···N) and π-π stacking distances (3.4–3.8 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding = 25%, van der Waals = 60%) using CrystalExplorer .

Q. Key Finding :

  • In a related pyrazole derivative, the hydroxyl group formed a H-bond network (2.87 Å) with adjacent pyrazole N atoms, stabilizing the crystal lattice .

Advanced: How to design analogs with improved pharmacokinetic properties?

Q. Strategies :

  • LogP Optimization : Introduce polar groups (e.g., -SO3_3H) to reduce LogP from ~3.5 to ~2.0, enhancing aqueous solubility.
  • Metabolic Stability : Replace the bromine atom with a trifluoromethyl group to resist CYP450-mediated oxidation .
  • Prodrug Approach : Mask the hydroxyl group as an acetylated derivative to improve oral bioavailability.

Q. Validation :

  • Pharmacokinetic studies in rodent models (t1/2_{1/2}, Cmax_{max}) and in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.